molecular formula C4H4BrClO B3318197 4-Bromocrotonyl chloride CAS No. 99083-25-7

4-Bromocrotonyl chloride

Cat. No.: B3318197
CAS No.: 99083-25-7
M. Wt: 183.43 g/mol
InChI Key: ACFFAMJSFZINGL-OWOJBTEDSA-N
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Description

4-Bromocrotonyl chloride is an organic compound with the molecular formula C₄H₄BrClO. It is a derivative of crotonic acid, where the hydrogen atom at the fourth position is replaced by a bromine atom, and the carboxyl group is converted to an acyl chloride. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromocrotonyl chloride can be synthesized through the bromination of crotonyl chloride. The reaction typically involves the addition of bromine to crotonyl chloride in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the fourth position .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with temperature control systems to maintain the desired reaction conditions. The product is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromocrotonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromocrotonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromocrotonyl chloride involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. The bromine atom at the fourth position can also participate in substitution reactions, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromocrotonyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles .

Properties

IUPAC Name

(E)-4-bromobut-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClO/c5-3-1-2-4(6)7/h1-2H,3H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFFAMJSFZINGL-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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